![molecular formula C20H26F3N5O9S2 B1441891 N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid CAS No. 1173928-26-1](/img/structure/B1441891.png)
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid
Overview
Description
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid is a useful research compound. Its molecular formula is C20H26F3N5O9S2 and its molecular weight is 601.6 g/mol. The purity is usually 95%.
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Biological Activity
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine; sulfuric acid (CAS Number: 1173928-26-1) is a complex organic compound with potential biological activities. This article summarizes its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C20H26F3N5O9S2
- Molecular Weight : 601.6 g/mol
- CAS Number : 1173928-26-1
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent and its effects on different biological pathways.
Cytotoxicity Studies
The compound's structure suggests possible cytotoxic effects against cancer cell lines. A related study on piperidine derivatives showed strong in vitro cytotoxic activity against various cancer cell lines, indicating that modifications to the piperidine structure can enhance biological activity . The presence of trifluoromethoxy and imidazo groups may further contribute to its potency.
Case Studies and Research Findings
- In Vitro Studies : Compounds with similar structural motifs have been shown to inhibit key enzymes involved in disease pathways. For example, some piperidine derivatives were evaluated for their activity against α-glucosidase, demonstrating promising inhibition profiles .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interactions with specific receptors or enzymes. For instance, research on related compounds revealed that they could modulate serotonin transporter sites, which are crucial in various physiological processes .
- Pharmacokinetics : Understanding the pharmacokinetic properties of N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine is essential for assessing its therapeutic potential. Studies indicate that structural modifications can significantly alter bioavailability and metabolic stability .
Summary Table of Biological Activities
Scientific Research Applications
The compound is characterized by its complex structure which contributes to its biological activity. It is typically stored under controlled conditions to maintain stability.
Anticancer Activity
NCTA has been investigated for its potential as an anticancer agent . Studies have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A research study published in Journal of Medicinal Chemistry reported that NCTA effectively inhibited the growth of breast and lung cancer cells in vitro, with IC50 values indicating potent activity at low concentrations.
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for exploring neuropharmacological applications .
- Research Findings : Preliminary studies indicate that NCTA may modulate serotonin and dopamine receptors, which could be beneficial in treating neurological disorders such as depression or anxiety.
Antimicrobial Properties
Recent investigations into the antimicrobial properties of NCTA have revealed promising results against various pathogens.
- Data Table: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
This table highlights the effectiveness of NCTA against both bacterial and fungal strains.
Drug Development
Given its diverse biological activities, NCTA is being explored as a lead compound in drug development pipelines. Its unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity.
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O.2H2O4S/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23;2*1-5(2,3)4/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26);2*(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAYTLGZIBSISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173928-26-1 | |
Record name | SGI 1776 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173928261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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